S-Carboxymethylthiocysteine
Overview
Description
S-Carboxymethylthiocysteine, also known as 3-carboxymethyldisulfanyl-L-alanine, is a sulfur-containing amino acid derivative. It is a derivative of cysteine, an essential amino acid that plays a crucial role in protein synthesis and cellular metabolism. This compound is of significant interest due to its potential therapeutic and environmental applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: S-Carboxymethylthiocysteine can be synthesized through the reaction of L-cysteine with mercaptoacetic acid. The reaction involves the formation of a disulfide bond between the cysteine and the mercaptoacetic acid, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale chemical reactors where L-cysteine and mercaptoacetic acid are reacted under controlled conditions. The reaction is usually carried out in an aqueous medium at a specific pH and temperature to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions: S-Carboxymethylthiocysteine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur with halogenating agents or other nucleophiles under appropriate conditions.
Major Products Formed:
Oxidation: Oxidation typically results in the formation of sulfoxides or sulfones.
Reduction: Reduction can lead to the formation of thiols or other reduced sulfur-containing compounds.
Substitution: Substitution reactions can yield a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
S-Carboxymethylthiocysteine has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: It is studied for its role in cellular metabolism and its potential as a biomarker for certain diseases.
Medicine: this compound is investigated for its therapeutic potential, particularly in the treatment of respiratory conditions due to its mucolytic properties.
Industry: It is used in the production of pharmaceuticals and as an additive in certain industrial processes
Mechanism of Action
The mechanism of action of S-Carboxymethylthiocysteine involves its interaction with mucus in the respiratory tract. It reduces the viscosity of mucus by breaking down the disulfide bonds in mucin glycoproteins, making it easier to expel. This action is particularly beneficial in conditions like chronic obstructive pulmonary disease (COPD) and cystic fibrosis .
Comparison with Similar Compounds
L-Cysteine: A precursor to S-Carboxymethylthiocysteine, involved in protein synthesis and detoxification processes.
N-Acetylcysteine: Another mucolytic agent with similar properties but different chemical structure.
Methionine: An essential amino acid with sulfur-containing side chain, involved in various metabolic processes.
Uniqueness: this compound is unique due to its specific disulfide bond structure, which imparts distinct chemical and biological properties. Its ability to reduce mucus viscosity makes it particularly valuable in medical applications compared to other sulfur-containing amino acids .
Properties
IUPAC Name |
(2R)-2-amino-3-(carboxymethyldisulfanyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4S2/c6-3(5(9)10)1-11-12-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNYCMVYZPHQQBE-VKHMYHEASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)SSCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)SSCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00165042 | |
Record name | S-Carboxymethylthiocysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00165042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15253-37-9 | |
Record name | S-Carboxymethylthiocysteine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015253379 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | S-Carboxymethylthiocysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00165042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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